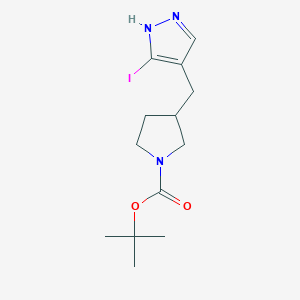
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with an iodine atom, a pyrrolidine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides. The resulting product is then reacted with alkyl hydrazines to form the pyrazole ring Finally, the pyrrolidine ring is introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
The pyrazole ring is a common motif in many biologically active compounds, and the presence of the iodine atom can enhance the compound’s bioavailability and binding affinity to certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-(methylamino)but-2-enoate
Uniqueness
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom in the pyrazole ring, which can enhance its biological activity and binding affinity. Additionally, the combination of the pyrazole and pyrrolidine rings provides a versatile scaffold for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C13H20IN3O2 |
|---|---|
Poids moléculaire |
377.22 g/mol |
Nom IUPAC |
tert-butyl 3-[(5-iodo-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)6-10-7-15-16-11(10)14/h7,9H,4-6,8H2,1-3H3,(H,15,16) |
Clé InChI |
LZOQCLJVXYFXCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CC2=C(NN=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


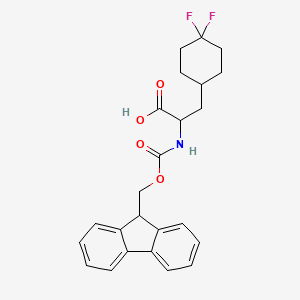
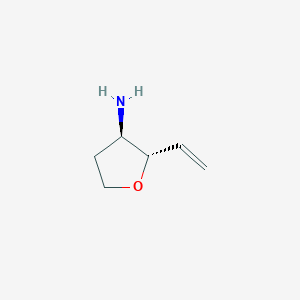
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
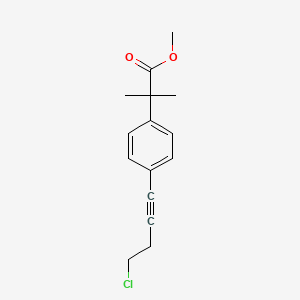

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
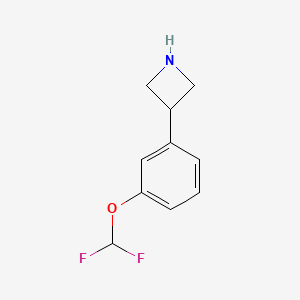
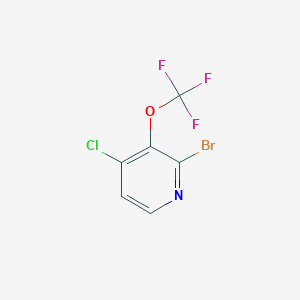
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)


![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)

